molecular formula C4H8K2N3O5P B102907 N-(Phosphonoamidino)sarcosine, dipotassium salt CAS No. 18838-38-5

N-(Phosphonoamidino)sarcosine, dipotassium salt

Cat. No.: B102907
CAS No.: 18838-38-5
M. Wt: 287.29 g/mol
InChI Key: SQOKPBMWFCQTDM-UHFFFAOYSA-L
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Description

N-(Phosphonoamidino)sarcosine, dipotassium salt, also known as phosphocreatine, 2K, is a high-energy phosphate compound. It plays a crucial role in the transfer of phosphate groups from creatine phosphate to adenosine diphosphate (ADP) and from adenosine triphosphate (ATP) to creatine. This transfer forms the basis of the creatine-creatine phosphate energy shuttle, which is essential for energy storage and transfer in muscle tissues .

Mechanism of Action

Target of Action

The primary target of Creatine Phosphate, Dipotassium Salt is the adenosine diphosphate (ADP) molecule . The compound plays a crucial role in the energy metabolism of cells, particularly in muscle tissue, where it serves as a temporal and spatial buffer for energy .

Mode of Action

Creatine Phosphate, Dipotassium Salt operates through a mechanism known as the creatine-creatine phosphate energy shuttle . In this process, the phosphate group from creatine phosphate is transferred to ADP, forming ATP . This reaction is catalyzed by the enzyme creatine kinase . When ATP levels are low, energy from phosphocreatine is transferred to ADP molecules, which are quickly converted back to ATP .

Biochemical Pathways

The compound affects the ATP-ADP energy conversion pathway . By donating its phosphate group to ADP, it helps maintain a steady supply of ATP, the primary energy currency of the cell . This process is particularly important in tissues with high energy demands, such as muscle tissue .

Pharmacokinetics

Most of the Creatine Phosphate entering systemic circulation is converted to creatine .

Result of Action

The action of Creatine Phosphate, Dipotassium Salt results in the generation of ATP from ADP , providing energy for various cellular processes . This is particularly crucial during periods of high energy demand, such as during muscle contraction .

Action Environment

The action of Creatine Phosphate, Dipotassium Salt is influenced by various environmental factors. For instance, the availability of ADP and the activity of creatine kinase can affect the rate at which creatine phosphate donates its phosphate group . Furthermore, the compound’s stability and efficacy may be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

The transfer of the phosphate group from Creatine Phosphate, Dipotassium Salt to ADP and from ATP to creatine forms the basis of the creatine-creatine phosphate energy shuttle . This interaction with enzymes and proteins is fundamental to energy metabolism in cells.

Cellular Effects

Creatine Phosphate, Dipotassium Salt influences cell function by playing a role in energy metabolism, muscle contraction, cell growth, and cell signaling . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, although the specific details of these interactions are complex and depend on the cellular context.

Molecular Mechanism

At the molecular level, Creatine Phosphate, Dipotassium Salt exerts its effects through the transfer of phosphate groups. This transfer of phosphate groups can influence enzyme activity, potentially leading to changes in gene expression and other cellular processes .

Metabolic Pathways

Creatine Phosphate, Dipotassium Salt is involved in the creatine-creatine phosphate energy shuttle, a key metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially influencing metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Phosphonoamidino)sarcosine, dipotassium salt, can be synthesized through the reaction of creatine with phosphoric acid in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the dipotassium salt. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .

Industrial Production Methods

Industrial production of creatine phosphate, dipotassium salt, involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. The product is often produced in solid form and stored under specific conditions to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Phosphonoamidino)sarcosine, dipotassium salt, primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in energy transfer within cells. The compound can also participate in hydrolysis reactions under certain conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Phosphonoamidino)sarcosine, dipotassium salt, has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Creatine phosphate, disodium salt: Another form of creatine phosphate with similar energy transfer properties but different solubility and stability characteristics.

    Creatine monohydrate: A widely used supplement that provides creatine for the synthesis of creatine phosphate in the body.

    Phosphocreatine di(tris) salt: A variant of creatine phosphate with different buffering properties

Uniqueness

N-(Phosphonoamidino)sarcosine, dipotassium salt, is unique due to its specific solubility and stability profile, making it suitable for certain biochemical applications where other forms may not be as effective. Its role in the creatine-creatine phosphate energy shuttle is also critical for maintaining energy homeostasis in muscle tissues .

Properties

IUPAC Name

dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOKPBMWFCQTDM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8K2N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066427
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18838-38-5
Record name Creatine phosphate dipotassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018838385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(phosphonoamidino)sarcosine, dipotassium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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